The synthesis of (Z)-PugNAc involves several methods, primarily focusing on the formation of the oxime linkage characteristic of this compound. One common approach includes the use of D-gluconolactone as a starting material, which undergoes a series of reactions to introduce the hydroxyl and acetamido groups necessary for the final structure.
The molecular structure of (Z)-PugNAc can be represented as follows:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within (Z)-PugNAc, revealing its conformation in relation to its target enzymes .
(Z)-PugNAc participates in various chemical reactions primarily as an enzyme inhibitor:
The mechanism by which (Z)-PugNAc exerts its inhibitory effects involves several biochemical pathways:
Studies have shown that (Z)-PugNAc exhibits good stability in biological assays, maintaining its inhibitory activity over time when stored appropriately .
(Z)-PugNAc has several scientific applications:
(Z)-PugNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate; CAS 132489-69-1) is distinguished by its oxime stereochemistry, which critically determines its biological activity. The molecule exists as two configurational isomers (E and Z) based on the spatial orientation of the oxime group (–C=N–OH) relative to the adjacent carbohydrate ring. X-ray crystallographic studies and nuclear magnetic resonance (NMR) analyses confirm that the Z-configuration positions the phenylcarbamate group syn to the anomeric carbon of the glucopyranose ring, enabling optimal interactions with the catalytic pocket of O-GlcNAcase (OGA) [1] [7]. This geometry allows the Z-isomer to adopt a half-chair conformation that mimics the distorted pyranose ring in the enzymatic transition state, as observed in bacterial OGA homolog complexes [7].
A key structural feature underpinning the Z-isomer’s bioactivity is its capacity to undergo Beckmann rearrangement. This reaction, which converts the oxime into a functionalized lactam, serves as definitive proof of the Z-configuration and reflects the compound’s inherent reactivity. The E-isomer lacks this capability and exhibits >100-fold lower inhibitory potency against OGA, highlighting the stereospecificity of enzyme-inhibitor recognition [1] [6].
Table 1: Stereochemical Attributes of (Z)-PugNAc
Structural Feature | (Z)-PugNAc | (E)-PugNAc |
---|---|---|
Oxime geometry | Syn to glucopyranose ring | Anti to glucopyranose ring |
OGA inhibition (Ki) | 46 nM [6] | >5,000 nM [1] |
Beckmann rearrangement | Spontaneous | Not observed |
Active site mimicry | Transition state conformation | Sub-optimal binding |
The synthesis of (Z)-PugNAc begins with the condensation of peracetylated glucosamine hydrobromide with hydroxylamine, followed by reaction with phenyl isocyanate to yield a mixture of E and Z oxime isomers. Chromatographic separation (e.g., silica gel chromatography) is essential to isolate the bioactive Z-form due to the isomers’ similar polarities [1] [3]. Critical process parameters include:
A major synthetic challenge is the instability of the oxime bond under acidic conditions, which can trigger Beckmann rearrangement or isomerization. Process optimization therefore emphasizes neutral pH buffers and inert atmospheres during isolation. Final purity is validated via high-performance liquid chromatography (HPLC), where the Z-isomer typically elutes earlier than the E-isomer due to differences in polarity [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7